molecular formula C24H26N2O6 B5978390 (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone)

(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone)

Cat. No.: B5978390
M. Wt: 438.5 g/mol
InChI Key: ZMXWDHVUZDHASS-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is a complex organic compound that features a piperazine ring substituted with dimethyl groups and linked to two benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) typically involves the reaction of 2,5-dimethylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups .

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is unique due to its combination of the piperazine ring and benzodioxin moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-2,5-dimethylpiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-15-13-26(24(28)18-4-6-20-22(12-18)32-10-8-30-20)16(2)14-25(15)23(27)17-3-5-19-21(11-17)31-9-7-29-19/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWDHVUZDHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC3=C(C=C2)OCCO3)C)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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